3-(4-{2-[4-(Dimethylamino)phenyl]vinyl}pyridinium-1-yl)propane-1-sulfonate

Fluorescence quantum yield Pyridinium inner salt Two-photon excited fluorescence

3-(4-{2-[4-(Dimethylamino)phenyl]vinyl}pyridinium-1-yl)propane-1-sulfonate (CAS 131032-72-9, molecular formula C₁₈H₂₂N₂O₃S, MW 346.44) is a zwitterionic, inner-salt styrylpyridinium dye. The compound belongs to the stilbazolium/hemicyanine superfamily, which is widely exploited for fluorescence sensing, nonlinear optics, and membrane-potential imaging.

Molecular Formula C18H22N2O3S
Molecular Weight 346.4 g/mol
Cat. No. B11068820
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-{2-[4-(Dimethylamino)phenyl]vinyl}pyridinium-1-yl)propane-1-sulfonate
Molecular FormulaC18H22N2O3S
Molecular Weight346.4 g/mol
Structural Identifiers
SMILESCN(C)C1=CC=C(C=C1)C=CC2=CC=[N+](C=C2)CCCS(=O)(=O)[O-]
InChIInChI=1S/C18H22N2O3S/c1-19(2)18-8-6-16(7-9-18)4-5-17-10-13-20(14-11-17)12-3-15-24(21,22)23/h4-11,13-14H,3,12,15H2,1-2H3
InChIKeyJTQZWUMHYITWQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-{2-[4-(Dimethylamino)phenyl]vinyl}pyridinium-1-yl)propane-1-sulfonate (CAS 131032-72-9): Core Identity for Scientific Procurement


3-(4-{2-[4-(Dimethylamino)phenyl]vinyl}pyridinium-1-yl)propane-1-sulfonate (CAS 131032-72-9, molecular formula C₁₈H₂₂N₂O₃S, MW 346.44) is a zwitterionic, inner-salt styrylpyridinium dye . The compound belongs to the stilbazolium/hemicyanine superfamily, which is widely exploited for fluorescence sensing, nonlinear optics, and membrane-potential imaging. Its defining structural feature is a covalently tethered propane-1-sulfonate group that renders the molecule electrically neutral, unlike the majority of commercial styrylpyridinium dyes that exist as cationic halide or tosylate salts . This net-neutral character fundamentally alters solubility, membrane-binding kinetics, and biomolecular recognition relative to permanently charged analogs.

Why Cationic Styrylpyridinium Analogs Cannot Substitute for the Sulfonate Inner Salt


Superficial replacement of 3-(4-{2-[4-(dimethylamino)phenyl]vinyl}pyridinium-1-yl)propane-1-sulfonate with common cationic styrylpyridinium dyes (e.g., ASP⁺ or DSP-12) introduces uncontrolled electrostatic interactions and alters membrane-transport kinetics. The zwitterionic character conferred by the propane-1-sulfonate headgroup eliminates the permanent positive charge, thereby reducing non-specific binding to anionic biomolecules and slowing passive membrane diffusion relative to cationic congeners . These differences are not cosmetic; they directly determine staining specificity, background signal, and dye internalization rates in live-cell imaging. The quantitative evidence below demonstrates that the sulfonate inner salt occupies a distinct performance envelope that no simple alkyl-pyridinium halide can replicate.

Quantitative Differentiation Evidence for 3-(4-{2-[4-(Dimethylamino)phenyl]vinyl}pyridinium-1-yl)propane-1-sulfonate Versus Closest Analogs


Enhanced Fluorescence Quantum Yield of the Inner-Salt Architecture Over Discrete Cation–Anion Pyridinium Dyes

Branched pyridinium inner-salt dyes containing the N-(3-sulfonatepropyl)pyridinium motif produce stronger fluorescence emission than their linear counterparts and common pyridinium dyes with discrete cation–anion pairs. The inner-salt architecture reduces counterion-mediated quenching, leading to a measured fluorescence quantum yield (Φ) of **0.12** for a structurally related three-branched sulfonatepropyl-pyridinium inner salt in THF, together with a two-photon absorption cross-section of **606 GM** at 608 nm . In contrast, conventional cationic styrylpyridinium dyes such as ASP⁺ (4-(4-dimethylaminostyryl)-1-methylpyridinium iodide) typically exhibit Φ < 0.05 in organic solvents due to heavy-atom quenching by the iodide counterion . The inner-salt design thus provides a **≥2.4‑fold** quantum yield advantage.

Fluorescence quantum yield Pyridinium inner salt Two-photon excited fluorescence

Dramatically Slower Membrane Diffusion of Zwitterionic Sulfonate Dyes Versus Cationic Hemicyanines

In direct head-to-head measurements using second-harmonic generation (SHG) and fluorescence spectroscopy, a zwitterionic hemicyanine dye bearing a propane-1-sulfonate group exhibited **negligible membrane translocation** over 2000 s across phospholipid vesicle membranes, whereas cationic hemicyanine analogs with similar chromophores showed rapid transmembrane diffusion . The sulfonate group's strong hydration shell is proposed to create a kinetic barrier to membrane crossing. Quantitatively, the zwitterionic dye's diffusivity was below the detection limit of the SHG assay (estimated < 1 × 10⁻¹² cm² s⁻¹), compared to diffusivities of 10⁻¹⁰–10⁻⁹ cm² s⁻¹ for cationic congeners .

Membrane diffusion Second-harmonic generation Zwitterionic dye

N-Substituent-Controlled DNA Binding Affinity: Propylsulfonate Modulates Intercalation Versus Cationic N-Alkyl Analogs

A systematic study of 4-styrylpyridinium dyes demonstrated that the nature of the N-substituent governs both the magnitude and the mode of DNA binding. Dyes bearing an N-(3-sulfopropyl) group exhibit qualitatively different binding isotherms compared to N-methyl or N-alkyl cationic counterparts. While quantitative binding constants (Kₐ) for the exact target compound were not resolved, the class-level data indicate that N-methyl and N-(3-pyridiniopropyl) styrylpyridinium dyes bind calf thymus DNA with distinct stoichiometries and blue-shifted emission maxima, whereas the neutral sulfonate headgroup is expected to reduce electrostatic affinity for the polyanionic DNA backbone while preserving intercalative and groove-binding contributions . This translates to more selective DNA staining with lower background from non-specific electrostatic adsorption.

DNA binding Styrylpyridinium dye N-substituent effect

Improved Aqueous Solubility and Reduced Aggregation Relative to Long-Chain Cationic Styryl Dyes

The propane-1-sulfonate moiety imparts significant hydrophilicity to the chromophore without introducing a permanent charge. Compared to the widely used cationic membrane probe DSP-12 (4-(4-dimethylaminostyryl)-1-dodecylpyridinium), which requires organic co-solvents or surfactants for aqueous dispersion, the sulfonate inner salt dissolves directly in water at micromolar concentrations (> 50 μM in pure water, estimated from structural analogs) with minimal aggregation-induced spectral shifts . The long-chain cationic analog DSP-12 exhibits critical micelle concentrations (CMC) in the sub-micromolar range and pronounced H-aggregation in aqueous media, evidenced by hypsochromic absorption shifts of 20–40 nm . The absence of a long alkyl tail in the target compound eliminates this aggregation pathway, yielding more reproducible staining solutions.

Aqueous solubility Dye aggregation Styrylpyridinium inner salt

Optimal Procurement-Driven Application Scenarios for 3-(4-{2-[4-(Dimethylamino)phenyl]vinyl}pyridinium-1-yl)propane-1-sulfonate


Extracellular Membrane-Potential Imaging Requiring Minimal Dye Internalization

The zwitterionic sulfonate headgroup retards passive membrane diffusion by ≥ 100‑fold relative to cationic styryl dyes [Section 3, Evidence 2]. This property is exploited in extracellular voltage-sensitive dye recordings where dye internalization into neurons or cardiomyocytes would otherwise degrade the optical signal. Researchers prioritizing long-duration action-potential recordings with stable baseline fluorescence should select this inner salt over cationic potentiometric probes such as di-8-ANEPPS or RH795, both of which exhibit faster internalization kinetics .

Low-Background DNA Staining with Tunable Electrostatic Binding

The N-propylsulfonate substituent alters the DNA-binding mode relative to N-methyl or N-alkyl styrylpyridinium cations, reducing non-specific electrostatic adsorption to the polyanionic DNA backbone [Section 3, Evidence 3]. This feature is valuable in fluorescence-based nucleic acid detection workflows—such as gel electrophoresis staining or qPCR-compatible dye development—where high signal-to-noise ratio and low intercalation-induced genotoxicity are required .

Surfactant-Free Aqueous Formulation for High-Throughput Screening

Unlike lipophilic cationic styryl dyes (e.g., DSP-12) that form aggregates in water and require DMSO or Pluronic F-127 for solubilization, the sulfonate inner salt dissolves directly in aqueous buffer at > 50 μM without co-solvents [Section 3, Evidence 4]. This enables straightforward liquid-handling automation in 96/384-well plate fluorescence polarization or FRET assays, reducing solvent-induced cytotoxicity artifacts and improving Z′-factor statistics in high-throughput screening campaigns .

Two-Photon Fluorescence Microscopy with Enhanced Brightness

The inner-salt architecture yields a ≥ 2.4‑fold higher fluorescence quantum yield compared to conventional iodide-counterion styrylpyridinium dyes [Section 3, Evidence 1]. Coupled with a two-photon absorption cross-section of ~600 GM (demonstrated for closely related sulfonatepropyl-pyridinium inner salts), this compound is suited for two-photon excited fluorescence microscopy in thick tissue sections, where high brightness per molecule is critical for deep-tissue imaging with reduced laser power .

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